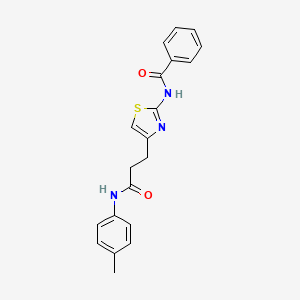

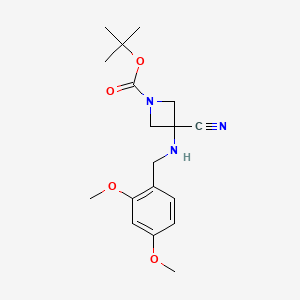

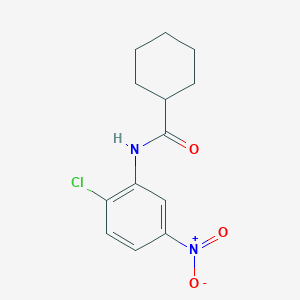

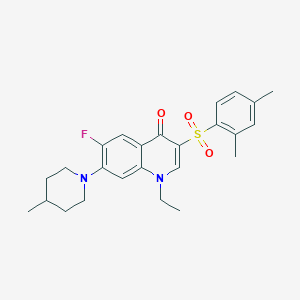

![molecular formula C19H17FN4O3 B2582631 2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941890-46-6](/img/structure/B2582631.png)

2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a derivative of the [1,2,4]triazolo[1,5-a][1,3,5]triazine family . These compounds are known to be potent and selective adenosine A2a receptor antagonists .

Synthesis Analysis

The synthesis of such compounds often involves the coupling of specific acids with cyanamide followed by aqueous HCl hydrolysis . The 2,5-diaryl-1,2,4-triazol-3-ones are then obtained upon reaction of the resulting product with arylhydrazines .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[1,5-a][1,3,5]triazine core structure . A thorough study by 1H, 13C, 15N, and 19F NMR spectroscopy showed that all the synthetic compounds exist as 4H-triazolones .Chemical Reactions Analysis

These compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic methods. For instance, IR spectroscopy can provide information about the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds with structures related to the specified chemical have been synthesized and evaluated for various biological activities. For instance, novel benzodifuranyl derivatives, including 1,3,5-triazines, have been synthesized and shown to possess anti-inflammatory and analgesic properties. These compounds were identified as potent cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Activity

Research has also focused on the antimicrobial and antitumor activities of triazine derivatives. For example, certain 1,2,4-triazine derivatives have been synthesized and demonstrated antimicrobial properties, suggesting their potential use in treating infections (Bektaş et al., 2007). Additionally, heterocycles related to carbendazim, including s-triazine derivatives, have shown antitumor activity, indicating their potential in cancer therapy (Remers et al., 2015).

Chemical Synthesis and Methodology Development

The scientific research applications of related compounds extend to the development of new synthetic methodologies. For instance, microwave-assisted synthesis techniques have been applied to produce fused heterocycles incorporating trifluoromethyl groups, demonstrating advancements in synthetic efficiency and compound diversity (Shaaban, 2008).

Receptor Antagonism and Fluorescent Ligands

Additionally, triazine compounds have been explored as antagonists at various receptors, such as Bv8-prokineticin receptors, indicating their potential in modulating receptor activity for therapeutic purposes (Balboni et al., 2008). Furthermore, the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors have been reported, showcasing the application of such compounds in biological imaging and receptor studies (Lacivita et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the research of these compounds could involve further optimization of their structures to improve their binding affinity and selectivity towards the adenosine A2a receptor . Additionally, their potential applications in the treatment of various diseases could be explored further .

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c1-27-15-8-6-14(7-9-15)22-10-11-23-17(25)18(26)24(21-19(22)23)12-13-4-2-3-5-16(13)20/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAJWHIWMUXUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.